2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide typically involves the reaction of 1-benzothiophen-3-ylmethanethiol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzoic acid
- 2-Amino-5-(4-methyl-4H-1,2,4-triazole-3-yl-sulfanyl)-N-(4-methyl-thiazole-2-yl)benzamide
Uniqueness
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiophene moiety is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
62688-44-2 |
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Molecular Formula |
C16H13NOS2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C16H13NOS2/c17-16(18)12-6-2-1-5-11(12)9-19-15-10-20-14-8-4-3-7-13(14)15/h1-8,10H,9H2,(H2,17,18) |
InChI Key |
XMBXTZZZSROOQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CSC3=CC=CC=C32)C(=O)N |
Origin of Product |
United States |
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